molecular formula C20H25NO5S B4296277 METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4296277
M. Wt: 391.5 g/mol
InChI Key: CVLVOFWZMYRVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group, a diethoxyphenyl group, and an acetylamino group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the condensation of 3,4-diethoxyphenylacetic acid with 2-amino-4,5-dimethylthiophene-3-carboxylic acid methyl ester under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, thiophene derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[[2-(3,4-diethoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-6-25-15-9-8-14(10-16(15)26-7-2)11-17(22)21-19-18(20(23)24-5)12(3)13(4)27-19/h8-10H,6-7,11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLVOFWZMYRVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

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